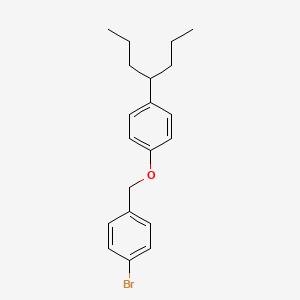

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene

Description

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene is a brominated aromatic compound featuring a central bromobenzene moiety linked via a methylene bridge to a phenoxy group substituted with a branched heptan-4-yl chain. This structure combines lipophilic (heptane) and electron-withdrawing (bromine) groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-bromo-4-[(4-heptan-4-ylphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrO/c1-3-5-17(6-4-2)18-9-13-20(14-10-18)22-15-16-7-11-19(21)12-8-16/h7-14,17H,3-6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDMWXJZJZZISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzyl bromide and 4-(heptan-4-yl)phenol as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The 4-(heptan-4-yl)phenol is first dissolved in the solvent, followed by the addition of the base. The mixture is then stirred at room temperature or slightly elevated temperatures. Subsequently, 4-bromobenzyl bromide is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours until completion.

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, a reaction with sodium methoxide in methanol can replace the bromine with a methoxy group.

Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols or other reduced products.

Scientific Research Applications

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding studies.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the phenoxy group can participate in hydrogen bonding and π-π interactions with biological targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs, their substituents, synthesis methods, and properties:

Key Observations:

- Halogens (Br, I): Increase molecular weight and polarizability, influencing reactivity in cross-coupling reactions . Trifluoromethoxy: Introduces strong electron-withdrawing effects, altering electronic properties compared to alkyl or alkoxy groups .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Melting Points: Structural analogs with halogen substituents (e.g., iodine in 1-bromo-4-[(4-iodophenoxy)methyl]benzene) exhibit higher melting points (117–118°C) due to increased molecular symmetry and halogen interactions .

- Lipophilicity : The heptan-4-yl group likely increases logP compared to smaller substituents (e.g., 2-bromoethyl in 1b or trifluoromethoxy in 15a ).

Key Findings:

- HO-1 Inhibition: Brominated phenoxy derivatives like 1b show promise in cancer therapy, with substituent size and polarity affecting target binding .

- Antimalarial Activity: Electron-withdrawing groups (e.g., trifluoromethoxy) enhance stability and bioactivity in quinolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.